molecular formula C18H13N3O2S B12502931 5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile

5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile

Cat. No.: B12502931
M. Wt: 335.4 g/mol
InChI Key: RFBNCRCXEUYGNV-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile is a complex heterocyclic compound that incorporates multiple functional groups, including an acetyl group, an amino group, a thiophene ring, and a pyranoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-amino-3-cyano-4H-pyran with thiophene-2-carbaldehyde under basic conditions, followed by cyclization and acetylation steps . The reaction is often catalyzed by ammonium acetate and carried out in a solvent such as ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 5-Hydroxy-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile.

    Substitution: 5-Acetyl-2-amino-4-(bromo-thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and molecular targets can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile is unique due to its combination of functional groups and heterocyclic structures. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

5-acetyl-2-amino-4-thiophen-2-yl-4H-pyrano[3,2-b]indole-3-carbonitrile

InChI

InChI=1S/C18H13N3O2S/c1-10(22)21-13-6-3-2-5-11(13)17-16(21)15(14-7-4-8-24-14)12(9-19)18(20)23-17/h2-8,15H,20H2,1H3

InChI Key

RFBNCRCXEUYGNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=CS4

Origin of Product

United States

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